Pyridaphenthion

Description

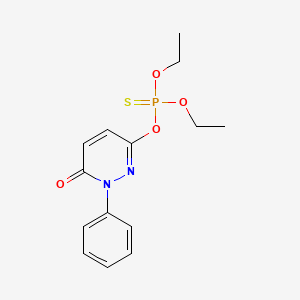

Structure

3D Structure

Properties

IUPAC Name |

6-diethoxyphosphinothioyloxy-2-phenylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N2O4PS/c1-3-18-21(22,19-4-2)20-13-10-11-14(17)16(15-13)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXJSOEPQXUCJSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=NN(C(=O)C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N2O4PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042355 | |

| Record name | Pyridaphenthion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119-12-0 | |

| Record name | Pyridaphenthion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridafenthion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridaphenthion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,O-diethyl O-(1,6-dihydro-6-oxo-1-phenylpyridazin-3-yl) thiophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDIPHENTHION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98M0VDD56Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Elucidating the Molecular Choreography: Pyridaphenthion's Mechanism of Action on Acetylcholinesterase

An In-Depth Technical Guide:

Abstract

Pyridaphenthion, a potent organophosphate insecticide, exerts its neurotoxic effects through the targeted inhibition of acetylcholinesterase (AChE), a critical enzyme in synaptic signal termination.[1] This guide provides a comprehensive examination of the biochemical and molecular mechanisms underpinning this interaction. We will deconstruct the covalent modification of the AChE active site by this compound, explore the subsequent "aging" phenomenon that leads to irreversible inhibition, and detail the physiological cascade that results in cholinergic crisis.[2][3] Furthermore, this document serves as a practical resource for researchers, furnishing field-proven, step-by-step protocols for the in vitro characterization of this inhibition, including IC50 determination and kinetic analysis. These methodologies are presented not merely as procedures, but as self-validating systems designed to ensure robust and reproducible data generation.

Part 1: The Molecular Mechanism of this compound-Induced Acetylcholinesterase Inhibition

The toxicity of this compound, like other organophosphates, is not arbitrary but is a result of a highly specific and devastatingly effective molecular interaction with acetylcholinesterase.[4][5] Understanding this mechanism is fundamental to both toxicology and the development of potential countermeasures.

The Acetylcholinesterase Active Site: A Catalytic Gorge

Acetylcholinesterase is a remarkably efficient serine hydrolase, responsible for the near-instantaneous breakdown of the neurotransmitter acetylcholine (ACh) into choline and acetic acid.[6][7] This action is essential for terminating nerve impulses at cholinergic synapses.[8] The enzyme's active site is not on its surface but lies at the bottom of a deep, narrow gorge, approximately 20 Å deep.[9][10]

Two key regions within this gorge are critical to its function and its susceptibility to inhibitors:

-

The Catalytic Site: Located at the base of the gorge, this site contains the catalytic triad of amino acids: Serine (Ser203), Histidine (His447), and Glutamate (Glu334) in human AChE.[7][9] The serine hydroxyl group is the primary nucleophile that attacks the acetylcholine substrate.[11]

-

The Peripheral Anionic Site (PAS): Situated at the rim of the gorge, the PAS helps to guide and trap the positively charged acetylcholine substrate, funneling it towards the catalytic site.[12][13]

The Inhibitory Action: Covalent Phosphorylation

The core mechanism of action for organophosphates, including this compound, is the irreversible inactivation of AChE through the phosphorylation of the active site serine residue.[11][14] This process mimics the natural acetylation that occurs with the acetylcholine substrate but with a critical difference: the resulting phosphorylated enzyme is exceptionally stable and resistant to hydrolysis.

The interaction can be broken down into two key steps:

-

Binding: The this compound molecule enters the active site gorge.

-

Phosphorylation: The phosphate atom of this compound is subjected to nucleophilic attack by the hydroxyl group of the catalytic serine (Ser203). This results in the formation of a stable, covalent phosphoryl-serine bond and the release of a leaving group.[15]

Once phosphorylated, the serine residue is no longer available to participate in the hydrolysis of acetylcholine.[14]

Caption: Normal AChE catalysis versus inhibition by an organophosphate like this compound.

The "Aging" Phenomenon: Solidifying the Blockade

The inhibition process is further complicated by a time-dependent process known as "aging".[3] This involves the cleavage of one of the alkyl (R-group) moieties from the phosphorus atom of the covalently bound inhibitor.[15] This dealkylation leaves a negatively charged phosphate group attached to the serine residue. The resulting complex is highly stable and resistant to nucleophilic attack, even by potent reactivating agents (antidotes) like oximes.[11][16] The rate of aging varies depending on the specific chemical structure of the organophosphate.[3]

Caption: The process of "aging" renders the phosphorylated AChE resistant to reactivation.

Consequences of Inhibition: The Cholinergic Crisis

With AChE function blocked, acetylcholine accumulates in the synaptic cleft, leading to persistent and excessive stimulation of cholinergic receptors on post-synaptic neurons and effector organs.[2][17] This overstimulation, known as a cholinergic crisis, manifests in a cascade of physiological effects across the nervous system:[11][18]

-

Muscarinic Effects: Hypersecretion (salivation, lacrimation), bronchospasm, bradycardia, and gastrointestinal distress.

-

Nicotinic Effects: Muscle fasciculations (twitching) followed by depolarizing neuromuscular blockade and flaccid paralysis.

-

Central Nervous System (CNS) Effects: Seizures, respiratory depression, and coma.

Ultimately, death from acute organophosphate poisoning is typically due to respiratory failure resulting from a combination of bronchospasm, excessive respiratory secretions, and paralysis of the diaphragm and intercostal muscles.[11][17]

Part 2: Experimental Framework for Characterizing this compound-AChE Interactions

To move from a theoretical understanding to a quantitative characterization of an inhibitor, a robust experimental framework is essential. The following protocols are designed to provide a clear, logical, and reproducible approach to studying the this compound-AChE interaction in vitro.

Rationale for In Vitro Analysis

Studying the inhibitor-enzyme interaction in vitro is a critical first step. It allows for the direct measurement of the compound's effect on the purified enzyme, free from confounding variables present in a whole organism, such as metabolism, distribution, and excretion. This approach provides precise data on inhibitory potency (IC50) and the mechanism of inhibition (kinetics), which are foundational for toxicological risk assessment and the design of potential antidotes.

Core Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

The most widely used method for measuring AChE activity is the colorimetric assay developed by Ellman.[8][19] Its principle is based on the hydrolysis of a substrate analog, acetylthiocholine (ATCh), by AChE. The product, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[6][20] The rate of color formation is directly proportional to AChE activity.

Methodological & Application Insights: This protocol is designed as a self-validating system. The inclusion of a negative control (100% activity) and a positive control (a known inhibitor) in every plate ensures the assay is performing as expected. Keeping the final DMSO concentration below 1% is critical to prevent solvent-induced enzyme denaturation.[19]

Experimental Protocol: IC50 Determination

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[19]

-

AChE Working Solution: Dilute AChE stock (e.g., from electric eel or human recombinant) in Assay Buffer to a final concentration of 0.1-0.25 U/mL.[19] Prepare fresh and keep on ice.

-

DTNB Solution (Ellman's Reagent): Prepare a 10 mM stock solution of DTNB in Assay Buffer.[19]

-

ATCh Solution (Substrate): Prepare a 14-15 mM stock solution of acetylthiocholine iodide (ATCI) in deionized water. Prepare fresh before use.[19]

-

This compound Solutions: Prepare a high-concentration stock (e.g., 10 mM) in 100% DMSO. Perform serial dilutions in Assay Buffer to create a range of test concentrations (e.g., 8-10 concentrations in a log-fold series).

-

-

Assay Procedure (96-Well Plate Format):

-

Plate Layout: Designate wells for Blanks (buffer only), Negative Controls (enzyme, no inhibitor), and Test Wells (enzyme + this compound concentrations).

-

Reaction Mixture Preparation: Prepare a master mix containing Assay Buffer, DTNB, and ATCh. The final concentrations in the 200 µL reaction volume should be optimized but are typically around 0.5 mM DTNB and 0.7 mM ATCh.

-

Inhibitor Incubation: Add 100 µL of Assay Buffer to Blank wells. Add 90 µL of AChE working solution to Negative Control and Test Wells. Add 10 µL of the appropriate this compound dilution (or vehicle for Negative Control) to the corresponding wells.

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add 100 µL of the Reaction Mixture to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well (ΔAbs/min).

-

Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100[21]

-

Plot the % Inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve using non-linear regression.[22]

-

Caption: Experimental workflow for the in vitro AChE inhibition assay to determine IC50.

Advanced Protocol: Kinetic Analysis of Inhibition

Determining the IC50 provides a measure of potency, but kinetic analysis reveals the mechanism of inhibition. This protocol investigates how this compound interacts with AChE in the presence of its substrate. Given its mechanism, this compound is expected to be an irreversible inhibitor, but kinetic analysis can confirm this and quantify the rate of inactivation.

Experimental Protocol: Inhibition Kinetics

-

Experimental Design: The assay is set up by measuring enzyme activity across a matrix of varying substrate (ATCh) and inhibitor (this compound) concentrations.

-

Select a fixed, sub-saturating concentration of this compound.

-

Vary the concentration of the substrate ATCh across a wide range (e.g., 0.1 to 5 times the Km value).

-

Repeat this for several different fixed concentrations of this compound.

-

A control experiment with no inhibitor is essential.

-

-

Procedure: Follow the core Ellman's method protocol, but adjust the ATCh and this compound concentrations in the wells according to the experimental design matrix.

-

Data Analysis & Interpretation:

-

For each inhibitor concentration, calculate the initial reaction velocity (V) at each substrate concentration [S].

-

Generate a Lineweaver-Burk plot by plotting 1/V versus 1/[S].[23]

-

Analyze the resulting family of lines:

-

Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).

-

Non-competitive Inhibition: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).

-

Mixed Inhibition: Lines intersect in the second quadrant.[24]

-

Irreversible Inhibition: The plots will typically resemble non-competitive inhibition, as the effective concentration of active enzyme decreases over time. The slope of the Lineweaver-Burk plot will increase with pre-incubation time.

-

-

The inhibition constant (Ki) can be determined from replots of the slopes or y-intercepts of the Lineweaver-Burk plot versus the inhibitor concentration.[25]

-

Part 3: Data Interpretation and Broader Implications

Quantitative Analysis

The data generated from these protocols should be summarized for clarity and comparison.

Table 1: Example Inhibition Data for this compound

| Parameter | Value | Description |

| IC50 | e.g., X.X µM | The concentration of this compound required to inhibit 50% of AChE activity in vitro. A lower value indicates higher potency.[26] |

| Inhibition Type | Irreversible (Non-competitive-like kinetics) | Indicates that the inhibitor covalently binds to the enzyme, effectively removing it from the active pool.[16][23] |

| Ki | e.g., Y.Y µM | The inhibition constant, representing the affinity of the inhibitor for the enzyme. |

Toxicological Significance

The in vitro data provides a direct molecular explanation for the observed in vivo toxicity of this compound. A low IC50 value and an irreversible mechanism of action correlate with high toxicity. This is because even at low concentrations, the compound can progressively and permanently deactivate the body's pool of AChE. Recovery from poisoning is not a matter of the inhibitor unbinding, but rather the de novo synthesis of new enzyme, which is a slow process.[11]

Therapeutic Countermeasures: The Role of Oximes

The primary antidote for organophosphate poisoning, beyond supportive care and atropine (to block muscarinic receptors), is an oxime, such as Pralidoxime (PAM).[27] Oximes are nucleophilic agents designed to attack the phosphorus atom of the bound organophosphate, breaking the covalent bond with the serine residue and regenerating the active enzyme.[15]

However, their efficacy is critically time-dependent. Oximes are only effective before the "aging" process occurs.[11][16] Studies have shown that PAM can ameliorate the inhibition of cholinesterase by this compound, leading to a significant recovery of enzyme activity, confirming the therapeutic principle even for this specific compound.[27]

Conclusion

The mechanism of action of this compound on acetylcholinesterase is a classic example of targeted, irreversible enzyme inhibition. Through the covalent phosphorylation of the active site serine, this compound effectively shuts down the enzyme's ability to regulate cholinergic neurotransmission, leading to a fatal cholinergic crisis. The in vitro experimental frameworks detailed here, centered on the Ellman assay and kinetic analysis, provide the necessary tools for researchers to quantitatively assess this mechanism. A thorough understanding of this molecular interaction is paramount for the fields of toxicology, environmental science, and the development of effective medical countermeasures against organophosphate poisoning.

References

-

AERU. (n.d.). Pyridafenthion (Ref: ENT 23968). University of Hertfordshire. Retrieved from [Link]

-

Jokanovic, M. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. Toxics, 11(10), 875. Retrieved from [Link]

-

Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. Retrieved from [Link]

-

Sustainability Directory. (2025). What Is the Primary Mechanism of Action for Organophosphate Pesticides in Aquatic Life? Retrieved from [Link]

-

Olson, K. R. (Ed.). (n.d.). ORGANOPHOSPHORUS AND CARBAMATE INSECTICIDES. In Poisoning & Drug Overdose, 7e. AccessMedicine. Retrieved from [Link]

-

Richards, J. R., & Mogali, S. (2023). Organophosphate Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Auld, D. S., & Inglese, J. (2016). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. ASSAY and Drug Development Technologies, 14(7), 396–407. Retrieved from [Link]

-

Fujii, T., et al. (1975). [Inhibition of cholinesterase activity induced by this compound]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 71(2), 129–137. Retrieved from [Link]

-

Assay Genie. (n.d.). Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Retrieved from [Link]

-

Kuca, K., et al. (2015). Interaction of acetylcholinesterase (AChE-OH) with organophosphorus compounds. ResearchGate. Retrieved from [Link]

-

Wang, J., et al. (2022). Colorimetric Assay for Acetylcholinesterase Activity and Inhibitor Screening Based on Metal–Organic Framework Nanosheets. Analytical Chemistry, 94(47), 16477–16484. Retrieved from [Link]

-

Singh, M., & Kaur, M. (2016). A Review on the Alleviation of Organophosphate Induced Toxicity by Various Compounds. Juniper Online Journal of Case Studies, 1(4). Retrieved from [Link]

-

AGETDS. (n.d.). In vitro screening for Acetylcholinesterase Inhibition and Antioxidant activity of selected Medicinal Plants. Retrieved from [Link]

-

Worek, F., et al. (2005). Kinetic analysis of interactions between human acetylcholinesterase, structurally different organophosphorus compounds and oximes. Biochemical Pharmacology, 70(5), 656–662. Retrieved from [Link]

-

Oluwagunwa, I., et al. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers in Nutrition, 9, 1014167. Retrieved from [Link]

-

ResearchGate. (2024). In-silico toxicity analysis for interaction between Organophosphates and Acetyl cholinesterase through molecular level simulation. Retrieved from [Link]

-

Boster Biological Technology. (n.d.). Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001. Retrieved from [Link]

-

Bourne, Y., et al. (2003). Structural insights into ligand interactions at the acetylcholinesterase peripheral anionic site. The EMBO Journal, 22(1), 1–12. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 5 Organophosphates. Retrieved from [Link]

-

ResearchGate. (n.d.). Acetylcholinesterase inhibition kinetics analysis of compound 5. Retrieved from [Link]

-

OzEMedicine. (2025). acetylcholinesterase inhibitor poisoning / organophosphate pesticides. Retrieved from [Link]

-

Talbot, B. G., et al. (1993). Pyridostigmine bromide protection against acetylcholinesterase inhibition by pesticides. Toxicology and Applied Pharmacology, 121(2), 291–296. Retrieved from [Link]

-

Richardson, J. R., et al. (2006). Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site. Toxicology and Applied Pharmacology, 213(1), 57–64. Retrieved from [Link]

-

Institute of Medicine. (1995). Case Study 31: Cholinesterase-Inhibiting Pesticide Toxicity. In Environmental Medicine: Integrating a Missing Element into Medical Education. The National Academies Press. Retrieved from [Link]

-

Pang, Y. P., et al. (2016). The Targeted Pesticides as Acetylcholinesterase Inhibitors: Comprehensive Cross-Organism Molecular Modelling Studies Performed to Anticipate the Pharmacology of Harmfulness to Humans In Vitro. Molecules, 21(9), 1213. Retrieved from [Link]

-

Taylor, P., et al. (2020). Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds. Protein Science, 29(12), 2410–2421. Retrieved from [Link]

-

Kamal, M. A., et al. (2008). Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine. Neuroscience Letters, 434(2), 200–204. Retrieved from [Link]

-

Ali, A., et al. (2024). Novel Dual Acetyl- and Butyrylcholinesterase Inhibitors Based on the Pyridyl–Pyridazine Moiety for the Potential Treatment of Alzheimer's Disease. Molecules, 29(21), 4945. Retrieved from [Link]

-

Tõugu, V. (2001). Acetylcholinesterase: Mechanism of Catalysis and Inhibition. Current Medicinal Chemistry - Central Nervous System Agents, 1(2), 155–170. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2022). Computational and Kinetic Studies of Acetylcholine Esterase Inhibition by Phenserine. CNS & Neurological Disorders - Drug Targets, 21(9), 856–862. Retrieved from [Link]

-

Johnson, G., et al. (2013). Structures of Human Acetylcholinesterase Bound to Dihydrotanshinone I and Territrem B Show Peripheral Site Flexibility. ACS Medicinal Chemistry Letters, 4(11), 1087–1092. Retrieved from [Link]

-

Li, M., et al. (2023). Acetylcholinesterase inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta. Frontiers in Plant Science, 14, 1118182. Retrieved from [Link]

-

Dickerson, T. J., et al. (2005). Discovery of acetylcholinesterase peripheral anionic site ligands through computational refinement of a directed library. Biochemistry, 44(45), 14845–14853. Retrieved from [Link]

Sources

- 1. Pyridafenthion (Ref: ENT 23968)) [sitem.herts.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 4. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What Is the Primary Mechanism of Action for Organophosphate Pesticides in Aquatic Life? → Learn [pollution.sustainability-directory.com]

- 6. assaygenie.com [assaygenie.com]

- 7. Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. The Targeted Pesticides as Acetylcholinesterase Inhibitors: Comprehensive Cross-Organism Molecular Modelling Studies Performed to Anticipate the Pharmacology of Harmfulness to Humans In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Structural insights into ligand interactions at the acetylcholinesterase peripheral anionic site - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structures of Human Acetylcholinesterase Bound to Dihydrotanshinone I and Territrem B Show Peripheral Site Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 14. juniperpublishers.com [juniperpublishers.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. epa.gov [epa.gov]

- 18. nationalacademies.org [nationalacademies.org]

- 19. benchchem.com [benchchem.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. agetds.com [agetds.com]

- 22. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]

- 23. researchgate.net [researchgate.net]

- 24. Computational and Kinetic Studies of Acetylcholine Esterase Inhibition by Phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Frontiers | Acetylcholinesterase inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta [frontiersin.org]

- 27. [Inhibition of cholinesterase activity induced by this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyridaphenthion: A Technical Guide to its Chemical Structure, Properties, and Analysis

Introduction

Pyridaphenthion is an organothiophosphate insecticide and acaricide belonging to the pyridazinone chemical class.[1][2] It is recognized for its efficacy against a broad spectrum of chewing and sucking insects and mites, finding application in the protection of crops such as rice, vegetables, and fruits.[2][3] This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, synthesis, mechanism of action, analytical methodologies, and safety protocols associated with this compound, tailored for researchers, scientists, and professionals in drug and pesticide development.

Chemical Identity and Physicochemical Properties

This compound is chemically identified as O,O-diethyl O-(6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl) phosphorothioate.[4] Its molecular structure integrates a phenylpyridazinone core with a diethyl phosphorothioate moiety.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | O,O-diethyl O-(6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl) phosphorothioate | [4] |

| CAS Number | 119-12-0 | [1][5] |

| Molecular Formula | C14H17N2O4PS | [1] |

| Molecular Weight | 340.33 g/mol | [5][6] |

| Appearance | Pale yellow solid | [2][7] |

| Melting Point | 54.5-56.5 °C | [2] |

| Boiling Point | 416.2 ± 28.0 °C (Predicted) | [2] |

| Water Solubility | 100 mg/L (at 20 °C) | [2] |

| Solubility | Very soluble in acetone, methanol, and diethyl ether. | [2] |

| Vapor Pressure | 1.47 × 10⁻⁶ Pa (at 20 °C) | [2] |

Synthesis of this compound

While a detailed, publicly available step-by-step protocol for the synthesis of this compound is not readily found in the literature, a plausible synthetic route can be conceptualized based on the general synthesis of organophosphate pesticides and pyridazine derivatives. The synthesis would likely involve the reaction of a pyridazinone intermediate with a phosphorothioate precursor.

A potential synthetic pathway could involve the following key steps:

-

Synthesis of the Pyridazinone Intermediate: The synthesis would likely begin with the formation of the 6-hydroxy-2-phenylpyridazin-3-one core. This could be achieved through the condensation of phenylhydrazine with maleic anhydride to form a hydrazide, followed by cyclization.

-

Phosphorothioation: The resulting pyridazinone intermediate would then be reacted with O,O-diethyl phosphorochloridothioate in the presence of a base to yield the final this compound product. The base is necessary to neutralize the hydrochloric acid formed during the reaction.

Caption: Plausible synthetic pathway for this compound.

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons of the phenyl group, the protons on the pyridazinone ring, and the ethyl groups of the diethyl phosphorothioate moiety. The ethyl groups would likely appear as a triplet for the methyl protons and a quartet for the methylene protons due to spin-spin coupling.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for each unique carbon atom in the molecule. This would include the carbons of the phenyl ring, the pyridazinone ring (including the carbonyl carbon), and the ethyl groups.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be characterized by absorption bands corresponding to the various functional groups present. Key expected vibrations include C=O stretching of the pyridazinone ring, P=S stretching, P-O-C stretching, and C-H stretching from the aromatic and aliphatic groups.

-

Mass Spectrometry (MS): Mass spectrometry would provide information on the molecular weight and fragmentation pattern of this compound. The molecular ion peak [M]⁺ would be expected at m/z 340. The fragmentation pattern would likely involve cleavage of the phosphorothioate ester bond, leading to characteristic fragment ions.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other organophosphate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE).[1][7] AChE is a critical enzyme in the nervous system of both insects and mammals, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This process terminates the nerve impulse at cholinergic synapses.

The mechanism of inhibition involves the phosphorylation of the serine hydroxyl group within the active site of AChE by the organophosphate. This forms a stable, covalent bond that effectively inactivates the enzyme. The accumulation of acetylcholine in the synaptic cleft leads to continuous nerve stimulation, resulting in paralysis and ultimately death of the insect.

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

Analytical Methodologies

Accurate and sensitive analytical methods are crucial for monitoring this compound residues in environmental and biological samples. The most common techniques employed are high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).

Sample Preparation: QuEChERS Method

A widely used and effective sample preparation method for the analysis of pesticide residues in food and environmental matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Experimental Protocol: QuEChERS Extraction for Vegetable Samples

-

Homogenization: Weigh 10 g of a homogenized vegetable sample into a 50 mL centrifuge tube.

-

Extraction: Add 10 mL of acetonitrile.

-

Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

-

Shaking: Immediately shake vigorously for 1 minute.

-

Centrifugation: Centrifuge at 5000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE): Transfer an aliquot of the supernatant (acetonitrile extract) to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, and MgSO₄) to remove interfering matrix components.

-

Vortexing and Centrifugation: Vortex for 30 seconds and then centrifuge at 5000 rpm for 5 minutes.

-

Analysis: The final supernatant is ready for analysis by HPLC or GC-MS.

Chromatographic Analysis

Table 2: Chromatographic Conditions for this compound Analysis

| Parameter | HPLC-UV | GC-MS |

| Column | C18 column (e.g., 4.6 mm x 150 mm, 5 µm) | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase | Isocratic or gradient elution with acetonitrile and water | - |

| Carrier Gas | - | Helium at a constant flow rate |

| Injection Volume | 10-20 µL | 1-2 µL (splitless mode) |

| Oven Program | - | Temperature programmed from an initial low temperature to a final high temperature |

| Detector | UV detector at a specific wavelength (e.g., 254 nm) | Mass spectrometer in selected ion monitoring (SIM) mode |

| Quantification | Based on peak area compared to a calibration curve of standards | Based on the peak area of a characteristic ion compared to a calibration curve |

Metabolism and Degradation

This compound undergoes metabolic transformation in organisms and degradation in the environment. In rats and mice, more than 70% of an administered dose is excreted in the urine within 24 hours.[2] The major metabolites are phenylmaleic hydrazide and desethyl pyridafenthion-oxon.[2]

Photolytic transformation is a significant degradation pathway for this compound.[2] When exposed to light, it can be converted to its oxon analog and phenylmaleic hydrazide.[2] The half-life of this compound in soil is reported to be between 11 and 24 days.[2]

Toxicology and Safety

This compound is classified as moderately toxic by ingestion and skin contact.[2] It is harmful if swallowed or inhaled.[1]

Table 3: Acute Toxicity of this compound

| Route | Species | LD₅₀ / LC₅₀ | Source |

| Oral | Rat (male) | 769 mg/kg | [3] |

| Oral | Rat (female) | 850 mg/kg | [3] |

| Percutaneous | Rat (male) | 2300 mg/kg | [3] |

| Percutaneous | Rat (female) | 2100 mg/kg | [3] |

Safe Handling and Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure.

-

Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If there is a risk of inhaling dust or aerosols, use a NIOSH-approved respirator.

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed and locked up.

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow it to enter sewers or waterways.

Conclusion

This compound remains an important tool in agriculture for pest control. A thorough understanding of its chemical and physical properties, synthesis, mechanism of action, and analytical methods is essential for its safe and effective use. This technical guide provides a comprehensive overview to support researchers and professionals in the field. Adherence to strict safety protocols is paramount when handling this and other organophosphate compounds to mitigate risks to human health and the environment.

References

- Compendium of Pesticide Common Names. (n.d.). This compound data sheet.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8381, this compound.

- LGC Standards. (n.d.). This compound | CAS 119-12-0.

- Made-in-China.com. (n.d.). Pesticide this compound (95%TC 20%EC 60%EC) Cas No. 119-12-0.

- ChemicalBook. (2025). This compound | 119-12-0.

- CymitQuimica. (n.d.). CAS 119-12-0: this compound.

- MedKoo Biosciences. (n.d.). Pyridafenthion | CAS#119-12-0 | Organothiophosphate pesticide.

Sources

- 1. sugarlandtx.gov [sugarlandtx.gov]

- 2. static.yntc.org.cn [static.yntc.org.cn]

- 3. hpc-standards.com [hpc-standards.com]

- 4. direct.hpc-j.co.jp [direct.hpc-j.co.jp]

- 5. agilent.com [agilent.com]

- 6. epa.gov [epa.gov]

- 7. [Inhibition of cholinesterase activity induced by this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological profile of Pyridaphenthion in mammals

An In-Depth Technical Guide to the Toxicological Profile of Pyridaphenthion in Mammals

Prepared by: Gemini, Senior Application Scientist

Introduction to this compound

This compound (CAS No. 119-12-0) is an organothiophosphate insecticide and acaricide.[1] Structurally, it is characterized by a pyridazinone ring linked to a diethyl phosphorothioate group.[2] As a member of the organophosphate (OP) class of pesticides, its primary utility lies in its ability to control a range of insect pests in agricultural settings. The toxicological profile of this compound in mammals is intrinsically linked to its chemical structure, which dictates its mechanism of action and subsequent adverse effects. This guide provides a comprehensive overview of its known toxicological properties, outlines the standard methodologies for its assessment, and identifies key data gaps in the publicly available literature.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound, like other organophosphate insecticides, is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[3]

2.1 The Cholinergic Synapse and AChE Function

In a healthy nervous system, the neurotransmitter acetylcholine (ACh) is released into the synaptic cleft to transmit a signal from a presynaptic neuron to a postsynaptic neuron. To terminate this signal and allow the postsynaptic neuron to repolarize, AChE rapidly hydrolyzes ACh into choline and acetic acid.

2.2 Organophosphate-Mediated Inhibition

This compound acts as a potent, effectively irreversible inhibitor of AChE. The phosphorus atom of the insecticide forms a stable covalent bond with the serine hydroxyl group within the active site of the AChE enzyme. This phosphorylation inactivates the enzyme, preventing it from hydrolyzing ACh.

The consequence is an accumulation of ACh in the synaptic cleft, leading to continuous stimulation of cholinergic receptors on the postsynaptic membrane. This results in a state of cholinergic crisis, characterized by uncontrolled nerve firing, which manifests as the clinical signs of OP poisoning.[4]

2.3 Experimental Protocol: Measurement of AChE Activity (Ellman's Method)

The causality of this compound's neurotoxicity is confirmed by measuring its effect on AChE activity. The Ellman method is the gold-standard spectrophotometric assay for this purpose.[3][5]

-

Principle: This assay measures the activity of AChE by quantifying the production of thiocholine when acetylthiocholine is hydrolyzed by the enzyme. The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.[6] The rate of color formation is directly proportional to the AChE activity.

-

Step-by-Step Methodology:

-

Tissue Preparation: Homogenize mammalian tissue samples (e.g., brain, whole blood, plasma) in a cold phosphate buffer (pH 8.0) to extract the AChE enzyme. Centrifuge the homogenate to remove cellular debris and collect the supernatant containing the enzyme.[7]

-

Reagent Preparation:

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare a stock solution of the substrate, acetylthiocholine iodide (ATCI), in deionized water.

-

-

Assay Procedure (96-well plate format):

-

To each well, add phosphate buffer.

-

Add the sample supernatant (enzyme source) to the test wells.

-

For inhibitor studies, pre-incubate the enzyme with varying concentrations of this compound for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Add the DTNB solution to all wells.

-

Initiate the reaction by adding the ATCI substrate solution to all wells.[3]

-

-

Data Acquisition: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (kinetic mode) for 5-10 minutes.[6]

-

Analysis: Calculate the rate of reaction (ΔAbsorbance/minute). The percentage of inhibition is determined by comparing the reaction rate in the presence of this compound to the rate of an uninhibited control.

-

Pharmacokinetics (ADME) in Mammals

The absorption, distribution, metabolism, and excretion (ADME) profile of a compound dictates its onset, duration, and intensity of toxicity. There is a notable lack of publicly available, peer-reviewed studies specifically detailing the ADME of this compound in mammalian models. As a Senior Application Scientist, the logical approach is to infer the likely metabolic pathways based on its chemical class. Organophosphates are typically metabolized through two primary routes:

-

Hydrolysis: Carboxylesterases in the liver and plasma can hydrolyze the ester bonds, leading to detoxification.

-

Oxidation: Cytochrome P450 (CYP) enzymes in the liver can catalyze oxidative desulfuration, converting the P=S (thion) group to a P=O (oxon) group. This process, known as bioactivation, often results in a metabolite that is a more potent AChE inhibitor than the parent compound.

Acute Toxicity Profile

Acute toxicity studies evaluate the adverse effects occurring after a single or short-term exposure to a substance.[8] For this compound, the primary acute effect is neurotoxicity stemming from AChE inhibition.

4.1 Quantitative Acute Toxicity Data

The median lethal dose (LD50) or lethal concentration (LC50) is the statistically estimated dose required to cause mortality in 50% of a test population. The following values have been reported for this compound:

| Route of Exposure | Species | LD50 / LC50 Value | Reference(s) |

| Oral | Rat | 424 - 813 mg/kg | [1][9] |

| Dermal | Rat | 2100 mg/kg | [9] |

| Dermal | Rabbit | > 2000 mg/kg | [10] |

| Inhalation (4 hr) | Rat | 1.1 mg/L (1100 mg/m³) | [1][9] |

4.2 Experimental Protocol: Acute Dermal Toxicity Study (OECD Guideline 402)

This protocol is designed to assess the hazards associated with a single dermal exposure to a substance.[11][12] The choice of this protocol is to determine the risk from accidental skin contact during handling and application.

-

Principle: A limit test is often performed first at a high dose (e.g., 2000 mg/kg) to determine if the substance has low dermal toxicity. If toxicity is observed, a full study with multiple dose groups is conducted to determine the LD50.[13]

-

Step-by-Step Methodology:

-

Animal Selection: Use healthy, young adult rats (e.g., Sprague-Dawley strain), typically of a single sex (females are often recommended).[8]

-

Preparation: Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk of each animal (approx. 10% of the body surface area).[8]

-

Dose Administration: Apply the test substance (this compound), suitably formulated, uniformly over the shaved area.

-

Exposure: Cover the application site with a porous gauze dressing and non-irritating tape to hold the substance in contact with the skin for a 24-hour period.[8]

-

Observation: Following the exposure period, remove the dressing and any residual test substance. Observe the animals for signs of toxicity and mortality for at least 14 days. Record body weights weekly.

-

Necropsy: Perform a gross necropsy on all animals at the end of the observation period to identify any pathological changes.

-

Subchronic and Chronic Toxicity

While acute studies inform on immediate hazards, repeated-dose studies (subchronic: 90 days; chronic: 1-2 years) are essential for understanding the effects of long-term, lower-level exposure. These studies are critical for establishing a No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no statistically or biologically significant adverse effects are found.[14][15] The NOAEL is a cornerstone for regulatory risk assessment.

A review of the public literature did not yield specific subchronic or chronic toxicity studies for this compound. In the absence of data, a toxicological assessment would require these studies to be conducted, typically in two species (e.g., rat and dog), to identify target organs and establish a NOAEL for risk assessment.[16]

Genotoxicity and Carcinogenicity

6.1 Genotoxicity Assessment

Genotoxicity assays are designed to detect direct or indirect damage to DNA, including gene mutations and chromosomal damage. A standard battery of tests is required to assess this endpoint. Publicly available sources indicate that this compound has not been classified regarding germ cell mutagenicity, suggesting a lack of definitive public data.[1][9]

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test (OECD Guideline 471)

The Ames test is a cornerstone of genotoxicity testing, used to detect a chemical's potential to cause gene mutations.[17][18]

-

Principle: The assay uses several strains of bacteria (e.g., Salmonella typhimurium, Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test measures the ability of a chemical to cause a reverse mutation (reversion) that restores the bacteria's ability to grow on an amino acid-deficient medium.[19]

-

Step-by-Step Methodology:

-

Strain Selection: Select a standard set of tester strains (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) to detect different types of mutations (frameshift vs. base-pair substitution).

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction), which is a rat liver homogenate containing CYP enzymes. This is critical because some chemicals only become mutagenic after being metabolized.[17]

-

Exposure (Plate Incorporation Method):

-

Mix the test substance at several concentrations, the bacterial tester strain, and (if applicable) the S9 mix in molten top agar.

-

Pour this mixture onto a minimal glucose agar plate.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies compared to the negative control.[17]

-

6.2 Carcinogenicity Assessment

Long-term (typically 2-year) rodent bioassays are required to evaluate the carcinogenic potential of a substance. According to available safety data, this compound is not listed as a carcinogen by major regulatory bodies like IARC, NTP, or OSHA.[9][10] This suggests that, based on available data, it has not met the criteria for classification as a carcinogen.

Reproductive and Developmental Toxicity

Reproductive toxicity studies assess potential adverse effects on sexual function and fertility in adult males and females, while developmental toxicity studies evaluate effects on the developing organism from conception to maturity.[20]

No specific two-generation reproductive or prenatal developmental toxicity studies for this compound were identified in the public domain. Standard protocols, such as the OECD Guideline 416 (Two-Generation Reproduction Toxicity)[21][22] and OECD Guideline 414 (Prenatal Developmental Toxicity Study),[23] would be required to characterize these potential hazards. These studies are critical for understanding risks to future generations and are typically conducted in rats and rabbits.[20]

Neurotoxicity Assessment

Beyond the primary mechanism of AChE inhibition, a comprehensive neurotoxicity assessment evaluates a broader range of functional and behavioral effects.

8.1 Experimental Protocol: The Functional Observational Battery (FOB)

The FOB is a standardized screening method to detect and characterize behavioral and neurological abnormalities in rodents.[24][25] It provides a systematic way to quantify potential neurotoxic effects.

-

Principle: Animals are administered the test substance and then subjected to a series of standardized observations and tests to detect changes in autonomic function, neuromuscular coordination, sensory-motor function, and overall activity levels.[26][27]

-

Step-by-Step Methodology:

-

Dosing: Administer this compound to several groups of rats at different dose levels, including a control group.

-

Observation Timing: Conduct observations before exposure to establish a baseline, at the time of expected peak effect, and at several subsequent time points.[2]

-

Observational Components:

-

Home Cage Observations: Note posture, presence of tremors or convulsions, and unusual behaviors.

-

Open Field Assessment: Observe the animal in a standardized open arena, scoring parameters like posture, gait, arousal level, and the presence of any abnormal movements.[26]

-

Sensory and Neuromuscular Tests: Conduct a series of manipulative tests, including assessments of approach/startle response, pupillary light reflex, grip strength, and landing foot splay.[24]

-

-

Motor Activity: Use an automated system to quantify locomotor activity over a set period. This provides an objective measure of hypo- or hyperactivity.[2]

-

Data Analysis: Evaluate the data for dose-dependent changes in any of the observed parameters compared to the control group.

-

Sources

- 1. hpc-standards.com [hpc-standards.com]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. scribd.com [scribd.com]

- 8. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 10. static.yntc.org.cn [static.yntc.org.cn]

- 11. catalog.labcorp.com [catalog.labcorp.com]

- 12. oecd.org [oecd.org]

- 13. nucro-technics.com [nucro-technics.com]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. Estimation of acute oral toxicity using the No Observed Adverse Effect Level (NOAEL) from the 28 day repeated dose toxicity studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. The bacterial reverse mutation test | RE-Place [re-place.be]

- 18. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 19. oecd.org [oecd.org]

- 20. cot.food.gov.uk [cot.food.gov.uk]

- 21. oecd.org [oecd.org]

- 22. oecd.org [oecd.org]

- 23. NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (CASRN 95737-68-1) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and New Zealand White (Hra:NZW SPF) Rabbits: DART Report 07 [Internet] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mds-usa.com [mds-usa.com]

- 25. Evaluation of neurotoxicity potential in rats: the functional observational battery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. eCFR :: 40 CFR 798.6050 -- Functional observational battery. [ecfr.gov]

- 27. The functional observational battery in adult and developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Acute and Chronic Toxicity of Pyridaphenthion

Foreword

Pyridaphenthion, an organophosphate insecticide, has been utilized for the control of a variety of chewing and sucking insects across agricultural applications.[1][2] As with any agrochemical, a thorough understanding of its toxicological profile is paramount for ensuring human and environmental safety. This guide provides a comprehensive technical overview of the acute and chronic toxicity of this compound, synthesized from established scientific literature and regulatory guidelines. It is designed for researchers, toxicologists, and drug development professionals to serve as a detailed reference for experimental design, data interpretation, and risk assessment. We will delve into the mechanistic underpinnings of its toxicity, the methodologies for its evaluation, and the key data that define its hazard profile.

Chemical Identity and Mechanism of Action

This compound (CAS No: 119-12-0) is an organothiophosphate insecticide.[3][4] Its chemical formula is C₁₄H₁₇N₂O₄PS.[4][5]

| Property | Value | Source |

| Chemical Name | O,O-diethyl O-(1,6-dihydro-6-oxo-1-phenyl-3-pyridazinyl) phosphorothioate | [3] |

| Molecular Weight | 340.33 g/mol | [4] |

| Physical State | Pale yellow solid | [2] |

| Water Solubility | 100 mg/L (at 20°C) | [2] |

| Log Kow | 3.2 | [2] |

The primary mechanism of toxicity for this compound, like other organophosphates, is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1][3] In vivo, this compound undergoes metabolic activation (oxidative desulfuration) to its oxygen analog, or "oxon," which is a more potent AChE inhibitor.[2] This oxon metabolite binds to the serine hydroxyl group in the active site of AChE, phosphorylating it and rendering it unable to hydrolyze the neurotransmitter acetylcholine (ACh). The resulting accumulation of ACh at cholinergic synapses leads to excessive nerve stimulation, causing a range of neurotoxic effects that manifest as the clinical signs of poisoning.[1]

Figure 1: Mechanism of Acetylcholinesterase (AChE) Inhibition by this compound.

Acute Toxicity Assessment

Acute toxicity studies are designed to evaluate the adverse effects that occur within a short time following the administration of a single dose of a substance, or multiple doses given within 24 hours.[6][7] These studies are fundamental for hazard classification and for determining the dose ranges for longer-term studies.[7]

Methodological Framework: OECD Guidelines

The assessment of acute oral toxicity is typically conducted following internationally recognized protocols, such as those published by the Organisation for Economic Co-operation and Development (OECD). Key guidelines include:

-

OECD TG 420 (Fixed Dose Procedure): This method involves administering the substance at fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg) to identify a dose that produces evident toxicity but avoids lethality.[8] It is designed to reduce animal suffering.[8]

-

OECD TG 423 (Acute Toxic Class Method): This guideline uses a stepwise procedure with a small number of animals per step to classify a substance into a toxicity class based on LD₅₀ cut-off values.[6][9]

-

OECD TG 425 (Up-and-Down Procedure): This method allows for the estimation of the LD₅₀ with a confidence interval by adjusting the dose for each subsequent animal up or down depending on the outcome for the previous animal.[6][10]

The choice of method depends on the expected toxicity of the substance and the specific regulatory requirements. The core principle is to use the minimum number of animals necessary to obtain sufficient information for hazard assessment.[9]

Key Findings: Lethal Dose Values

The median lethal dose (LD₅₀) or median lethal concentration (LC₅₀) is a statistically derived value representing the dose that can be expected to cause death in 50% of the test animals.[7] For this compound, the following acute toxicity values have been reported in rats:

| Route of Exposure | Species | Value | Classification | Source |

| Oral (LD₅₀) | Rat | 424 mg/kg | Moderately Toxic | [5] |

| Inhalation (LC₅₀) | Rat | 1,100 mg/m³ (4 h) | Harmful if inhaled | [3][5] |

| Dermal (LD₅₀) | Rat | 2,100 mg/kg | Slightly Toxic | [5] |

Classification based on standard toxicity categories where Oral LD₅₀ 51-500 mg/kg is moderately toxic and Dermal LD₅₀ >1,000 mg/kg is slightly toxic.[11]

These values indicate that this compound is moderately toxic via the oral route and presents a hazard if inhaled.

Experimental Protocol: Acute Oral Toxicity (Based on OECD TG 423)

This protocol outlines the Acute Toxic Class Method, a common approach for hazard classification.

1. Principle: The test substance is administered to a group of animals at one of the defined dose levels (e.g., 2000, 300, 50, or 5 mg/kg body weight). The substance is classified based on the number of mortalities observed in a stepwise manner.

2. Animal Selection and Housing:

-

Species: Healthy, young adult laboratory rats (e.g., Wistar or Sprague-Dawley strain).

-

Sex: Typically, only one sex (usually females, as they are often slightly more sensitive) is used.[8]

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days prior to dosing.[7]

-

Housing: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum.

3. Dose Preparation and Administration:

-

Vehicle Selection: The test substance is dissolved or suspended in a suitable vehicle, with water being the preferred option. If not water-soluble, an alternative like corn oil may be used, but its toxicological properties must be known.[6]

-

Administration: The substance is administered in a single dose by gavage using a stomach tube. The volume administered should generally not exceed 1 mL/100g of body weight for aqueous solutions.[6]

-

Fasting: Animals are fasted (food, but not water) for 3-4 hours before dosing.

4. Procedure (Stepwise Dosing):

-

Starting Dose: A starting dose is selected based on available information (e.g., 300 mg/kg). A group of 3 animals is dosed.

-

Observation:

-

If 2 or 3 animals die, the test is repeated at the next lower dose level.

-

If 0 or 1 animal dies, the test is repeated at the next higher dose level.

-

-

Classification: The classification is determined by the dose level at which mortality is observed, following the criteria set forth in the guideline.

5. Observations:

-

Frequency: Animals are observed for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory patterns, and behavior) with special attention during the first 4 hours after dosing and at least once daily thereafter for a total of 14 days.[8][10]

-

Body Weight: Individual animal weights are recorded shortly before dosing and at least weekly thereafter.[10]

-

Pathology: At the end of the observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.[7]

Figure 2: Simplified Experimental Workflow for Acute Oral Toxicity (OECD TG 423).

Chronic Toxicity Assessment

Chronic toxicity studies are conducted to characterize the toxicological profile of a substance following prolonged and repeated exposure, typically over a significant portion of the test species' lifespan.[12][13] These studies are critical for identifying target organs, understanding cumulative effects, and establishing safe exposure levels for humans, such as an Acceptable Daily Intake (ADI).[14][15]

Methodological Framework: OECD Guideline 452

The standard for these evaluations is the OECD Test Guideline 452: Chronic Toxicity Studies.[12][13] The objective is to identify potential health hazards from repeated exposure over a 12-month period.[15][16]

-

Causality behind Experimental Choices:

-

Duration (12 months): This duration is chosen to be long enough for cumulative toxic effects to manifest without being confounded by age-related changes in the animals (typically rodents).[15]

-

Dose Selection: Doses are based on data from shorter-term (e.g., 90-day) studies. The highest dose is selected to induce clear toxicity but not significant mortality, allowing for the identification of target organs. At least two lower dose levels are included to establish a dose-response relationship and determine a No-Observed-Adverse-Effect Level (NOAEL).[15]

-

Comprehensive Endpoints: A wide range of endpoints (clinical observations, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathology) are monitored to provide a holistic view of the substance's systemic effects.[12][15]

-

Key Endpoints: NOAEL and LOAEL

Two critical values derived from chronic studies are:

-

No-Observed-Adverse-Effect Level (NOAEL): The highest dose at which there was no statistically or biologically significant increase in the frequency or severity of adverse effects in the exposed population when compared to its appropriate control.[17][18]

-

Lowest-Observed-Adverse-Effect Level (LOAEL): The lowest dose at which there was a statistically or biologically significant increase in the frequency or severity of adverse effects.[17][18]

Experimental Protocol: Chronic Oral Toxicity (Based on OECD TG 452)

This protocol describes a 12-month chronic toxicity study in rodents.

1. Animal Selection and Husbandry:

-

Species: Rodents, preferably rats.

-

Dose Groups: A minimum of three dose levels (low, mid, high) plus a concurrent control group.[12][15]

-

Husbandry: Animals are housed under standard laboratory conditions as described for acute studies.

2. Test Substance Administration:

-

Route: The substance is typically administered orally, mixed into the diet, dissolved in drinking water, or by daily gavage.[15]

-

Frequency and Duration: Daily administration for a period of 12 months.[12][15]

3. In-Life Observations and Measurements:

-

Clinical Signs: Detailed observations for signs of toxicity are made daily.

-

Body Weight and Food/Water Consumption: Measured weekly for the first 13 weeks and monthly thereafter.

-

Ophthalmological Examination: Conducted prior to the start of the study and at termination.

-

Hematology and Clinical Chemistry: Blood samples are collected from at least 10 animals/sex/group at 3, 6, and 12 months for analysis of parameters like red/white blood cell counts, hemoglobin, liver enzymes (ALT, AST), and kidney function markers (BUN, creatinine).[15] Urinalysis is also performed at these intervals.[12]

4. Terminal Procedures:

-

Necropsy: At 12 months, all surviving animals are euthanized and subjected to a full gross necropsy.

-

Organ Weights: Major organs (e.g., liver, kidneys, brain, spleen, heart, gonads) are weighed.

-

Histopathology: A comprehensive set of tissues and organs from all animals in the control and high-dose groups are preserved for microscopic examination. Any gross lesions and target organs from lower-dose groups are also examined to establish the NOAEL.[15]

Figure 3: General Experimental Workflow for a Chronic Toxicity Study (OECD TG 452).

Toxicokinetics and Environmental Fate

Metabolism: Upon administration to rats and mice, this compound is metabolized and largely excreted in the urine within 24 hours.[2] The primary metabolic pathways include oxidative desulfuration to form the active oxon metabolite, oxidative dearylation, and de-ethylation.[2] The main metabolites identified are phenylmaleic hydrazide and desethyl pyridafenthion-oxon.[2]

Environmental Fate: this compound is not considered persistent in soil, with a reported half-life of 11-24 days.[2] However, it can persist in surface water under certain conditions.[1] It is moderately toxic to mammals but exhibits high toxicity to non-target organisms such as honeybees, earthworms, and birds.[1] Studies have also shown its toxicity to freshwater phytoplankton, with 96-hour EC₅₀ values (concentration causing 50% reduction in growth) ranging from 2.2 to 30.9 mg/L.[20] Its potential for accumulation in aquatic organisms has been demonstrated, highlighting the need to consider its environmental impact.[21]

Regulatory Status and Conclusion

The use of this compound is subject to regulatory oversight, which varies by country. For instance, it is not approved for use as a plant protection agent in Great Britain and has been banned in countries such as Türkiye as of June 2023.[1][22] All pesticides undergo continuous review by regulatory agencies like the U.S. EPA to ensure human and environmental safety.[23]

References

-

(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). Retrieved from ResearchGate. [Link]

-

OECD Guideline For Acute oral toxicity (TG 423). (2015, July 15). SlideShare. [Link]

-

OECD-Acute Oral Toxicity-Fixed Dose Procedure 420. (n.d.). Scribd. [Link]

-

OECD Test Guideline 401 - Acute Oral Toxicity (1987 - Rescinded 2002). (n.d.). National Toxicology Program. [Link]

-

This compound | 1X50MG | C14H17N2O4PS | 693192 | 119-12-0. (n.d.). HPC Standards. [Link]

-

OECD guidelines for Chronic Toxicity studies. (2023, July 28). Vivotecnia. [Link]

-

Test No. 452: Chronic Toxicity Studies. (2018, June 25). OECD. [Link]

-

Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. (2022, July 26). OECD. [Link]

-

Test No. 452: Chronic Toxicity Studies. (n.d.). OECD. [Link]

-

Sabater, C., & Carrasco, J. M. (2001). Effects of this compound on growth of five freshwater species of phytoplankton. A laboratory study. Chemosphere, 44(8), 1775–1781. [Link]

-

Chronic Toxicity Study (OECD TG-452).pptx. (2023, October 16). SlideShare. [Link]

-

Chronic toxicity tests (OECD 452: 2018). (n.d.). IVAMI. [Link]

-

This compound. (n.d.). PubChem. National Center for Biotechnology Information. [Link]

-

Database of Notifications of Final Regulatory Action. (n.d.). Rotterdam Convention. [Link]

-

Pyridafenthion (Ref: ENT 23968). (n.d.). Agriculture and Environment Research Unit, University of Hertfordshire. [Link]

-

Toxicology and Environmental Fate of Synthetic Pyrethroids. (n.d.). Journal of Pesticide Reform. [Link]

-

RTECS NUMBER-KK7450000. (n.d.). Chemical Toxicity Database. [Link]

-

Acute and Subacute Toxicity of Synthetic Pyridone Analogs in Albino Rats: Analysis of Basic Parameters. (2020, May 27). PubMed. [Link]

-

Sub-Chronic and Chronic Toxicity Studies. (n.d.). Charles River Laboratories. [Link]

-

Toxicology Study No. S.0042847-16. (2018, February). Defense Technical Information Center. [Link]

-

PESTICIDE TOXICITY TABLE. (n.d.). Government of British Columbia. [Link]

-

Summary of Toxicity Studies With Pyridaben. (1994, August 20). J-STAGE. [Link]

-

Carrasco, J. M., et al. (2004). Bioconcentration of the insecticide this compound by the green algae Chlorella saccharophila. Journal of environmental science and health. Part. B, Pesticides, food contaminants, and agricultural wastes, 39(3), 429–437. [Link]

-

The Lowest Observed Adverse Effect Level (LOAEL) is the. (n.d.). ToxTutor. National Library of Medicine. [Link]

-

NOAEL and LOAEL. (2022, July 6). Chemistry LibreTexts. [Link]

-

Environmental Fate of Pyriproxyfen. (n.d.). California Department of Pesticide Regulation. [Link]

-

A review on: toxicity studies in animals. (2023, January 23). World Journal of Pharmaceutical Research. [Link]

-

NOAEL/LOAEL values for reactive compounds. (n.d.). ResearchGate. [Link]

-

This compound | C14H17N2O4PS | CID 8381. (n.d.). PubChem. [Link]

-

1 human health summary. (n.d.). Regulations.gov. [Link]

-

Health and environmental impacts of pyrethroid insecticides. (2016, January 18). Équiterre. [Link]

-

Chronic toxicity and cytotoxicity of synthetic pyrethroid insecticide cis-bifenthrin. (2009). PubMed. [Link]

-

The Fate of Select Pesticides in the Aquatic Environment. (n.d.). U.S. EPA. [Link]

-

THE REGULATORY STATUS OF PYRETHRUM IN THE UNITED STATES. (2015). Acta Horticulturae. [Link]

-

STANDARDS. (n.d.). EXTOXNET. [Link]

-

acute oral toxicity: Topics by Science.gov. (n.d.). Science.gov. [Link]

Sources

- 1. Pyridafenthion (Ref: ENT 23968)) [sitem.herts.ac.uk]

- 2. This compound | 119-12-0 [amp.chemicalbook.com]

- 3. This compound | C14H17N2O4PS | CID 8381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. hpc-standards.com [hpc-standards.com]

- 6. researchgate.net [researchgate.net]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. scribd.com [scribd.com]

- 9. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 10. oecd.org [oecd.org]

- 11. www2.gov.bc.ca [www2.gov.bc.ca]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. blog.biobide.com [blog.biobide.com]

- 15. Chronic toxicity tests (OECD 452: 2018). - IVAMI [ivami.com]

- 16. Chronic Toxicity Study (OECD TG-452).pptx [slideshare.net]

- 17. Welcome to ToxTutor - Toxicology MSDT [toxmsdt.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. researchgate.net [researchgate.net]

- 20. Effects of this compound on growth of five freshwater species of phytoplankton. A laboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Bioconcentration of the insecticide this compound by the green algae Chlorella saccharophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. FRA Database [pic.int]

- 23. THE REGULATORY STATUS OF PYRETHRUM IN THE UNITED STATES | International Society for Horticultural Science [ishs.org]

Technical Guide to the Bioconcentration of Pyridaphenthion in Aquatic Organisms

Executive Summary

Pyridaphenthion (CAS No. 119-12-0) is an organothiophosphate insecticide and acaricide used to control a wide range of insects on crops such as cereals, fruits, and vegetables.[1][2] Like many agrochemicals, its potential for off-target effects in the aquatic environment is a critical component of its overall environmental risk assessment. A key aspect of this assessment is its potential to bioconcentrate in aquatic organisms, a process where a chemical is absorbed from the water and accumulates in an organism to levels higher than the surrounding environment. This guide provides a comprehensive technical overview of the theoretical basis, existing data, and detailed experimental protocols necessary for determining the bioconcentration factor (BCF) of this compound in aquatic species. The methodologies described herein are grounded in international standards, ensuring the generation of scientifically valid and regulatory-acceptable data.

Theoretical Framework for Bioconcentration Potential

The tendency of a chemical to bioconcentrate is largely predicted by its physicochemical properties. For this compound, the most critical parameter is the n-octanol-water partition coefficient (Kow), which describes the compound's lipophilicity or "fat-loving" nature.[3]

Regulatory guidelines frequently use a Log Kow value greater than 3 as a trigger to mandate experimental bioconcentration studies.[4] this compound has a Log Kow of 3.2 , placing it firmly in the category of compounds that require empirical BCF testing to quantify its potential for accumulation in the fatty tissues of aquatic organisms.[1][2][5][6]

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 119-12-0 | [7] |

| Molecular Formula | C14H17N2O4PS | [7] |

| Molecular Weight | 340.33 g/mol | [7] |

| Water Solubility | 100 mg/L (at 20°C) | [1] |

| Log Kow | 3.2 | [1][2][6] |

| Table 1: Key Physicochemical Properties of this compound. |

The Log Kow value suggests that this compound has a moderate affinity for lipids. When aquatic organisms are exposed, the compound will preferentially partition from the water into their tissues, particularly those with high lipid content. The bioconcentration process is a dynamic equilibrium between two key phases:

-

Uptake Phase: The transfer of the chemical from the water across respiratory surfaces (gills) and skin into the organism's body.

-

Depuration (Elimination) Phase: The removal of the chemical from the organism through metabolic transformation and/or excretion.

The Bioconcentration Factor (BCF) is the ratio of the chemical's concentration in the organism (Cf) to its concentration in the water (Cw) at steady-state, where the rates of uptake and depuration are equal.

The Role of Metabolism

The persistence of this compound within an organism is heavily influenced by metabolic processes. As an organophosphate, this compound is subject to enzymatic transformation, primarily by the cytochrome P450 monooxygenase system in fish.[5] This system can detoxify the compound, converting it into more water-soluble (hydrophilic) metabolites that are more easily excreted.

Based on mammalian and photolytic degradation studies, the likely metabolites of this compound include:

-

This compound oxon: Formed by oxidative desulfuration.[1]

-

Desethyl pyridafenthion-oxon: A further degradation product.[5]

Understanding these metabolic pathways is crucial, as a high rate of metabolism can lead to a lower BCF value, even for a compound with a Log Kow that suggests accumulation potential. The depuration phase of a BCF study is designed specifically to measure the rate of this elimination.

Caption: Conceptual model of this compound bioconcentration and metabolism.

Existing Bioconcentration Data